molecular formula C15H12BrClN4O3 B2543371 8-bromo-7-(2-(4-chlorophenyl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 132373-42-3

8-bromo-7-(2-(4-chlorophenyl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2543371
CAS RN: 132373-42-3
M. Wt: 411.64
InChI Key: NMBFRBVMVPXABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-7-(2-(4-chlorophenyl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H12BrClN4O3 and its molecular weight is 411.64. The purity is usually 95%.
BenchChem offers high-quality 8-bromo-7-(2-(4-chlorophenyl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-bromo-7-(2-(4-chlorophenyl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Thiadiazepino-Purine Derivatives : A study explored the synthesis of various thiadiazepino-purine ring systems, which included derivatives of 8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. These compounds are synthesized using multi-step processes involving different chemical reactions and intermediates (Hesek & Rybár, 1994).

  • Formation of Unusual Reaction Products : In a study examining the reaction of 8-bromo-substituted purine diones with trisamine, unexpected reaction products were observed. This highlighted the chemical complexity and potential for novel compound formation with this class of chemicals (Khaliullin & Shabalina, 2020).

Biological Activity and Applications

  • Anti-Proliferative Agents : Derivatives of 8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. These compounds showed comparable activity to standard drugs, highlighting their potential in cancer research (Sucharitha et al., 2021).

  • Synthesis of Antimicrobial Derivatives : Research into the synthesis of new derivatives of 8-Chloro-theophylline, a closely related compound, led to the development of various compounds with antimicrobial activity. This implies potential antimicrobial applications for similar purine derivatives (Abdul-Reda & Abdul-Ameer, 2018).

  • Broncholytic Activity : Studies on derivatives of related purine diones have indicated potential broncholytic activity, suggesting possible therapeutic applications in respiratory conditions (Nemčeková et al., 1995).

  • Antidepressant Properties : Some synthesized derivatives, such as 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, have shown antidepressant activity in studies, providing insights into the potential psychiatric applications of similar compounds (Khaliullin et al., 2018).

properties

IUPAC Name

8-bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN4O3/c1-19-12-11(13(23)20(2)15(19)24)21(14(16)18-12)7-10(22)8-3-5-9(17)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBFRBVMVPXABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-7-(2-(4-chlorophenyl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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